Reduced Lipophilicity and Molecular Weight Compared to the 1,3-Diphenyl Analog Improves Lead-Likeness
Compared to the 1,3-diphenyl analog 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 917947-68-3), the target compound possesses a lower molecular weight and lipophilicity. The diphenyl analog has a molecular weight of 304.30 g·mol⁻¹ and an estimated XLogP of approximately 3.3, whereas the target compound has a molecular weight of 242.23 g·mol⁻¹ and an XLogP of 1.8 [1]. This places the target compound firmly within the lead-like space (MW < 250; logP < 3), whereas the diphenyl analog lies closer to drug-like boundaries, rendering the target compound a more attractive starting point for hit-to-lead optimization where lower lipophilicity correlates with reduced promiscuity and better solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; MW = 242.23 g·mol⁻¹ |
| Comparator Or Baseline | 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one: XLogP ≈ 3.3; MW = 304.30 g·mol⁻¹ |
| Quantified Difference | ΔXLogP = −1.5; ΔMW = −62.07 g·mol⁻¹ (20.4% lower) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) and Chem960 database. |
Why This Matters
Lower lipophilicity and molecular weight are strongly associated with improved aqueous solubility, reduced off-target binding, and higher probability of downstream pharmacokinetic success, making the target compound a superior starting point for fragment-based and lead-like screening campaigns.
- [1] PubChem. 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one; CID 51064031. U.S. National Library of Medicine, 2025. View Source
